4-(Methylamino)-3-nitrophenyl phenyl ketone
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ketone group and the introduction of the nitro and methylamino groups. A review of impurity profiles in methamphetamine seizures suggests that the compound could be synthesized from precursors like α-phenylacetoacetonitrile (APAAN), α-phenylacetoamide (APAA) and methyl α-acetylphenylacetate (MAPA) .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of a ketone group would mean a carbonyl group (C=O) is present, while the nitro group would consist of one nitrogen atom and two oxygen atoms (NO2). The methylamino group would consist of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, aldehydes and ketones can undergo a number of reactions, including nucleophilic addition reactions . Additionally, the presence of the nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemical species .Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
- A study discussed the synthesis of 3-alkylamino-5-arylthiophenes using active methylene compounds, demonstrating a methodology that could potentially apply to the synthesis or functionalization of compounds similar to 4-(Methylamino)-3-nitrophenyl phenyl ketone (Kim & Kim, 2000).
- Another research focused on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, suggesting the environmental implications of related nitrophenyl compounds and their microbial interactions (B. Bhushan et al., 2000).
- The fungicidal properties of 2-amino-4-nitrophenol and its derivatives were studied, indicating the potential of nitrophenyl compounds in developing new fungicides (L. Mukhtorov et al., 2019).
Catalysis and Material Science
- Research on the formation of α-aryl ketones using bulky, electron-rich phosphine ligands with Pd(OAc)2 as catalysts shows the importance of specific functional groups in organic synthesis, which may relate to the functionalization of 4-(Methylamino)-3-nitrophenyl phenyl ketone (J. Fox et al., 2000).
Biodegradation and Environmental Chemistry
- The study on 3-methyl-4-nitrophenol's biodegradation pathways by Ralstonia sp. SJ98 highlights the environmental degradation processes that could potentially apply to related compounds, offering insights into detoxification or recycling strategies for nitrophenyl ketones (B. Bhushan et al., 2000).
Safety And Hazards
properties
IUPAC Name |
[4-(methylamino)-3-nitrophenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-12-8-7-11(9-13(12)16(18)19)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJICZMWZQXOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216564 | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-3-nitrophenyl phenyl ketone | |
CAS RN |
66353-71-7 | |
Record name | [4-(Methylamino)-3-nitrophenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66353-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066353717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)-3-nitrophenyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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